molecular formula C24H26BB B3327778 (4-Bromophenyl)dimesitylborane CAS No. 38186-40-2

(4-Bromophenyl)dimesitylborane

Cat. No.: B3327778
CAS No.: 38186-40-2
M. Wt: 405.2 g/mol
InChI Key: IDOUJFLTFKEQHR-UHFFFAOYSA-N
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Description

(4-Bromophenyl)dimesitylborane is an organoboron compound with the molecular formula C24H26BBr. It is characterized by the presence of a bromophenyl group attached to a dimesitylborane moiety. This compound is notable for its applications in organic synthesis, particularly in the field of cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromophenyl)dimesitylborane typically involves the reaction of 1,4-dibromobenzene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78°C). The resulting intermediate is then treated with dimesitylboron fluoride to yield the desired product . The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes maintaining stringent control over reaction conditions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (4-Bromophenyl)dimesitylborane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically employed.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Phenylboranes: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

(4-Bromophenyl)dimesitylborane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Bromophenyl)dimesitylborane in chemical reactions involves the formation of a boron-carbon bond, which facilitates the transfer of functional groups. In Suzuki-Miyaura coupling, the boron atom interacts with the palladium catalyst, enabling the transmetalation step that leads to the formation of the biaryl product .

Comparison with Similar Compounds

  • (4-Ethynylphenyl)dimesitylborane
  • 2,7-Bis(dimesitylboryl)-N-ethyl-carbazole
  • 2,7-Bis((4-(dimesitylboryl)phenyl)ethynyl)-9-ethyl-carbazole

Comparison: (4-Bromophenyl)dimesitylborane is unique due to its bromine substituent, which makes it particularly suitable for cross-coupling reactions. In contrast, compounds like (4-Ethynylphenyl)dimesitylborane are used for different types of coupling reactions, such as Sonogashira coupling . The presence of the dimesitylborane group in all these compounds imparts stability and reactivity, making them valuable in various synthetic applications.

Properties

IUPAC Name

(4-bromophenyl)-bis(2,4,6-trimethylphenyl)borane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26BBr/c1-15-11-17(3)23(18(4)12-15)25(21-7-9-22(26)10-8-21)24-19(5)13-16(2)14-20(24)6/h7-14H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDOUJFLTFKEQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)Br)(C2=C(C=C(C=C2C)C)C)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BBr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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